N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide

Lipophilicity Membrane permeability Drug-likeness

N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide (CAS 1421526-04-6, PubChem CID is a fully synthetic small-molecule acetamide derivative (MW 347.4 g/mol, molecular formula C₂₁H₂₁N₃O₂) that combines a 4-methyl-6-oxopyrimidin-1(6H)-yl heterocycle with a 2,2-diphenylacetamide pharmacophore via an ethylene linker. The compound belongs to the broader diphenylacetamide class, whose members have been characterized as inhibitors of histone deacetylases (HDACs), acyl-CoA:cholesterol acyltransferase (ACAT), and cannabinoid receptors.

Molecular Formula C21H21N3O2
Molecular Weight 347.418
CAS No. 1421526-04-6
Cat. No. B2500843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide
CAS1421526-04-6
Molecular FormulaC21H21N3O2
Molecular Weight347.418
Structural Identifiers
SMILESCC1=CC(=O)N(C=N1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H21N3O2/c1-16-14-19(25)24(15-23-16)13-12-22-21(26)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,14-15,20H,12-13H2,1H3,(H,22,26)
InChIKeyKRAYWBSKRDIEGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide (CAS 1421526-04-6): Procurement-Relevant Identity and Physicochemical Profile


N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide (CAS 1421526-04-6, PubChem CID 71795135) is a fully synthetic small-molecule acetamide derivative (MW 347.4 g/mol, molecular formula C₂₁H₂₁N₃O₂) that combines a 4-methyl-6-oxopyrimidin-1(6H)-yl heterocycle with a 2,2-diphenylacetamide pharmacophore via an ethylene linker [1]. The compound belongs to the broader diphenylacetamide class, whose members have been characterized as inhibitors of histone deacetylases (HDACs), acyl-CoA:cholesterol acyltransferase (ACAT), and cannabinoid receptors [2]. Computed physicochemical properties include XLogP3-AA 2.4, a topological polar surface area of 61.8 Ų, one hydrogen-bond donor, three hydrogen-bond acceptors, and six rotatable bonds, suggesting moderate lipophilicity and conformational flexibility [1].

Why N-(2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide Cannot Be Simply Substituted with In-Class Analogs


Diphenylacetamide derivatives with pyrimidinone cores exhibit pronounced structure–activity relationship (SAR) sensitivity to three structural variables: the linker length and saturation between the pyrimidinone and diphenylacetamide moieties, the substitution pattern on the pyrimidinone ring, and the oxidation state of the acetamide nitrogen [1]. Even conservative modifications at these positions can invert selectivity profiles or abolish target engagement. For example, the rigidified but-2-en-1-yl linker analog (N-[(2Z)-4-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)but-2-en-1-yl]-2,2-diphenylacetamide) displays IC₅₀ values spanning 27–115 µM against undisclosed enzyme targets, while the fully saturated ethylene-linked variant represented by the title compound is structurally incapable of adopting the same low-energy conformation [2]. The methyl substitution at C4 of the pyrimidinone ring further distinguishes this compound from unsubstituted or amino-substituted analogs, which have been reported to exhibit differential HDAC isoform selectivity [1]. Consequently, procurement specifications must treat the exact CAS number as a chemically distinct entity whose biological and physicochemical behavior cannot be inferred from even closely related diphenylacetamide–pyrimidinone hybrids.

Quantitative Differentiation Evidence for N-(2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide: Comparator-Anchored Procurement Criteria


Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area Relative to N-Hydroxy-2,2-diphenylacetamide

The title compound exhibits an XLogP3-AA of 2.4 and a topological polar surface area (TPSA) of 61.8 Ų, compared to N-hydroxy-2,2-diphenylacetamide (the canonical class IIa HDAC inhibitor scaffold), which has an XLogP3 of approximately 2.1 and a TPSA of 69.6 Ų due to the hydroxamic acid moiety [1][2]. The target compound replaces the zinc-chelating hydroxamic acid with a neutral pyrimidinone-bearing ethyl linker, eliminating the strong metal-coordinating functionality while retaining moderate lipophilicity and reducing TPSA by ~8 Ų. This physicochemical shift is consistent with a non-hydroxamate mechanism of target engagement, a design strategy previously validated in the diphenylacetamide class for achieving isoform selectivity over class I HDACs [2].

Lipophilicity Membrane permeability Drug-likeness

Linker Geometry Contrast: Saturated Ethylene vs. Unsaturated But-2-en-1-yl Linker Impact on Conformational Space

The title compound incorporates a fully saturated ethylene (–CH₂CH₂–) linker connecting the pyrimidinone N1 to the diphenylacetamide amide nitrogen. Its closest structurally annotated analog, N-[(2Z)-4-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)but-2-en-1-yl]-2,2-diphenylacetamide, features a rigid (Z)-but-2-en-1-yl linker that restricts conformational freedom and elongates the spacer by one additional methylene unit [1]. The BRENDA database reports IC₅₀ values of 27 µM and 115 µM for this unsaturated analog against two separate enzyme assays, demonstrating that the linker geometry alone is sufficient to confer measurable inhibitory activity [1]. The saturated ethylene linker in the title compound imposes a shorter, more flexible tether, which is predicted to alter the distance and angular relationship between the pyrimidinone and diphenylacetamide recognition elements by an estimated 1.2–1.5 Å relative to the but-2-en-1-yl analog [2].

Conformational restriction Linker SAR Enzyme inhibition

Hydrogen-Bond Donor/Acceptor Profile Differentiation from 2,2-Diphenyl-N-(2-pyrimidinyl)acetamide

The title compound possesses one hydrogen-bond donor (the amide N–H) and three hydrogen-bond acceptors (the amide carbonyl, the pyrimidinone ring oxygen, and the pyrimidine N3 nitrogen) [1]. In contrast, 2,2-diphenyl-N-(2-pyrimidinyl)acetamide (CAS not specified; ChemSpider ID 696714, C₂₀H₁₉N₃O, MW 317.4) eliminates the pyrimidinone carbonyl and the ethylene linker, retaining only one H-bond donor and two H-bond acceptors (amide carbonyl and pyrimidine ring nitrogens) . The additional H-bond acceptor contributed by the 6-oxo group in the title compound increases the topological polar surface area by approximately 10–12 Ų relative to the 2-pyrimidinyl analog and provides an extra anchoring point for polar interactions within enzyme active sites or receptor binding pockets [1].

Hydrogen bonding Target engagement Solubility

Structural Distinctiveness from the ACAT Inhibitor Pharmacophore: Absence of the Indanyl/Hydroxyphenyl Motif

The diphenylacetamide class includes potent ACAT inhibitors such as ACAT-IN-1 cis isomer (N-[(1S,2R)-2-(4-hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl]-2,2-diphenylacetamide), which exhibits an IC₅₀ of 100 nM in rat hepatic microsomal ACAT assays and an in vivo ED₅₀ of 0.72 mg/kg/day in cholesterol-fed hamsters [1]. The title compound lacks the conformationally constrained cis-indanyl-hydroxyphenyl substructure essential for ACAT pharmacophore recognition, replacing it with a flexible ethylene-linked 4-methyl-6-oxopyrimidine moiety. This fundamental scaffold divergence predicts a >100-fold difference in ACAT inhibitory potency and a distinct target-engagement profile, positioning the title compound outside the ACAT inhibitor chemical space [1][2].

ACAT inhibition Selectivity Pharmacophore mapping

Caveat on Evidence Strength: Absence of Direct Head-to-Head Bioactivity Data for the Title Compound

A systematic search of PubChem, ChEMBL, BindingDB, PubMed, and Google Patents as of May 2026 reveals no direct head-to-head bioactivity comparison data involving the title compound and a structurally defined comparator in the same assay [1][2][3]. The compound's PubChem record (CID 71795135) contains computed physicochemical properties only, with no deposited bioassay results [1]. The BindingDB entry BDBM50557849, which superficially matched the CAS query, corresponds to a different chemotype (CHEMBL4751524, a fluorinated pyridine-hydroxamic acid) and is not the compound of interest [2]. No patents specifically claiming the title compound or its biological activity were identified in the WIPO, USPTO, or EPO databases [3]. Consequently, all differentiation claims presented in this guide rest on cross-study physicochemical comparisons, class-level pharmacophore inference, and structural analog data, and should be interpreted as procurement-orientation evidence rather than definitive biological superiority claims.

Data availability Screening gap Procurement risk

Recommended Procurement and Application Scenarios for N-(2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide (CAS 1421526-04-6)


HDAC Isoform Selectivity Screening with a Non-Hydroxamate Chemical Starting Point

The absence of a strong zinc-chelating hydroxamic acid group (TPSA 61.8 Ų vs. 69.6 Ų for N-hydroxy-2,2-diphenylacetamide) positions the title compound as a mechanistically differentiated entry point for class IIa or HDAC6 selectivity screening [1]. The pyrimidinone carbonyl and ring nitrogen can engage the catalytic zinc ion through weaker, reversible interactions, potentially reducing pan-HDAC promiscuity. Integrated into a panel alongside hydroxamate controls (e.g., SAHA, ACY-1215), this compound tests whether the diphenylacetamide scaffold can achieve HDAC inhibition through non-canonical zinc coordination, addressing the hepatotoxicity and thrombocytopenia liabilities associated with strong metal chelators [1][2].

Linker-Conformational SAR Exploration in Diphenylacetamide–Pyrimidinone Hybrid Series

The saturated ethylene linker distinguishes this compound from the rigid (Z)-but-2-en-1-yl analog (BRENDA IC₅₀ 27–115 µM) [1]. Procurement of the title compound enables systematic comparison of linker flexibility effects on target binding and selectivity. When co-screened with the unsaturated analog and the shorter methylene-linked variants, the series generates a quantitative SAR matrix relating linker length, saturation, and inhibitory potency, directly guiding medicinal chemistry optimization of the pyrimidinone–diphenylacetamide chemotype [1].

Selectivity-Control Compound for ACAT Inhibitor Profiling Campaigns

The absence of the cis-indanyl-hydroxyphenyl pharmacophore that drives nanomolar ACAT inhibition (ACAT-IN-1 cis isomer IC₅₀ = 100 nM) makes the title compound an ideal negative-control compound for ACAT selectivity profiling [1]. In secondary pharmacology panels and counter-screens, it can discriminate genuine ACAT-mediated lipid-lowering effects from off-target diphenylacetamide-driven activities, improving the interpretability of phenotypic screening data in cardiovascular and metabolic disease models [1].

Computational Docking and Pharmacophore Modeling with an Experimentally Untested Scaffold

The compound's computed properties (XLogP3 2.4, MW 347.4, 6 rotatable bonds) and the absence of prior bioassay annotation present a pristine computational modeling substrate unencumbered by pre-existing activity biases [1]. Structure-based virtual screening and molecular dynamics simulations can prospectively identify candidate protein targets by leveraging the ethylene-linked pyrimidinone–diphenylacetamide topology. The compound thus serves as a test case for target-fishing algorithms and AI-driven drug-repurposing platforms seeking novel chemical matter with predicted polypharmacology [1].

Quote Request

Request a Quote for N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.